Technical Documentation Center

1-Methyl-1-[(4-methylphenyl)methyl]urea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-1-[(4-methylphenyl)methyl]urea
  • CAS: 1042782-27-3

Core Science & Biosynthesis

Foundational

"1-Methyl-1-[(4-methylphenyl)methyl]urea" basic properties

An In-depth Technical Guide to the Core Properties of 1-Methyl-1-[(4-methylphenyl)methyl]urea A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 1-Methyl-1-[(4-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Properties of 1-Methyl-1-[(4-methylphenyl)methyl]urea

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-Methyl-1-[(4-methylphenyl)methyl]urea is not extensively cataloged in current scientific literature. This guide, therefore, presents a predictive analysis of its fundamental properties based on established principles of organic chemistry and data from structurally analogous compounds. All properties and protocols described herein are theoretical and necessitate experimental validation.

Introduction: Unveiling a Novel Urea Derivative

Substituted ureas are a cornerstone in medicinal chemistry, materials science, and agrochemistry, demonstrating a vast array of biological activities and practical applications.[1] Their structural versatility allows for fine-tuning of physicochemical and biological properties. This guide focuses on the predicted characteristics of a lesser-known derivative, 1-Methyl-1-[(4-methylphenyl)methyl]urea.

The structure of this compound incorporates three key moieties: a central urea backbone, an N-methyl group, and an N-(4-methylbenzyl) group. By dissecting the known properties of compounds bearing these individual features, we can construct a scientifically-grounded profile of the target molecule. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar novel urea derivatives.

Predicted Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its synthesis, purification, and application. The following properties for 1-Methyl-1-[(4-methylphenyl)methyl]urea are predicted based on its constituent parts.

PropertyPredicted Value / CharacteristicRationale and Comparative Data
Molecular Formula C10H14N2OBased on the proposed chemical structure.
Molecular Weight 178.23 g/mol Calculated from the molecular formula.
IUPAC Name 1-methyl-1-(4-methylbenzyl)ureaFollowing standard IUPAC nomenclature rules.
CAS Number Not availableThe compound is not currently indexed in the CAS registry. For reference, the CAS number for the related compound N-benzylurea is 538-32-9.[2]
Appearance White to off-white crystalline solidA common physical state for many substituted ureas.
Melting Point 135-145 °C (estimated)N-benzylurea has a melting point of 143-146 °C. The addition of methyl groups may slightly alter this range.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, methanol, and ethanol.The benzyl and methyl groups increase hydrophobicity compared to unsubstituted urea. N-benzylurea has a water solubility of 17 g/L.
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.5 (estimated)The presence of the aromatic ring and alkyl groups suggests a moderate lipophilicity.

Proposed Synthesis and Characterization

The synthesis of unsymmetrical ureas can be achieved through several established methods. A highly efficient and common approach involves the reaction of an isocyanate with an amine.[3][4]

Proposed Synthetic Protocol

A plausible and high-yielding route to synthesize 1-Methyl-1-[(4-methylphenyl)methyl]urea is through the reaction of 4-methylbenzyl isocyanate with N-methylamine.

Materials:

  • 4-methylbenzyl isocyanate

  • N-methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzyl isocyanate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-methylamine (1.1 equivalents) to the stirred solution. The reaction is typically exothermic.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1-Methyl-1-[(4-methylphenyl)methyl]urea.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_methylbenzyl_isocyanate 4-Methylbenzyl Isocyanate Reaction Reaction in Anhydrous Solvent (0°C to RT) 4_methylbenzyl_isocyanate->Reaction N_methylamine N-Methylamine N_methylamine->Reaction Isolation Isolation (Filtration or Evaporation) Reaction->Isolation Reaction Completion Purification Purification (Recrystallization) Isolation->Purification Target_Compound 1-Methyl-1-[(4-methylphenyl)methyl]urea Purification->Target_Compound

Caption: Proposed synthesis of 1-Methyl-1-[(4-methylphenyl)methyl]urea.

Spectroscopic Characterization (Predicted)

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods would be employed. Below are the predicted key signals based on the structure of 1-Methyl-1-[(4-methylphenyl)methyl]urea and data from similar compounds.[5][6][7][8]

TechniquePredicted Key Signals
¹H NMR - Singlet (~2.3 ppm): 3 protons from the methyl group on the benzyl ring.- Singlet (~2.8-3.0 ppm): 3 protons from the N-methyl group.- Singlet (~4.3-4.5 ppm): 2 protons from the benzylic methylene (-CH2-) group.- Broad singlet (~5.5-6.5 ppm): 2 protons from the -NH2 group.- Two doublets (~7.1-7.3 ppm): 4 aromatic protons from the 4-methylphenyl ring.
¹³C NMR - ~21 ppm: Carbon of the methyl group on the benzyl ring.- ~30-35 ppm: Carbon of the N-methyl group.- ~50-55 ppm: Carbon of the benzylic methylene (-CH2-) group.- ~128-138 ppm: Aromatic carbons.- ~155-160 ppm: Carbonyl carbon of the urea group.[9]
IR Spectroscopy - ~3400-3200 cm⁻¹: N-H stretching vibrations.- ~2950-2850 cm⁻¹: C-H stretching vibrations.- ~1640-1660 cm⁻¹: C=O stretching vibration (Amide I band).- ~1550-1570 cm⁻¹: N-H bending vibration (Amide II band).
Mass Spectrometry - Molecular Ion Peak (M⁺): m/z = 178.23

Inferred Biological Activity and Potential Applications

The broad biological activity of urea derivatives suggests that 1-Methyl-1-[(4-methylphenyl)methyl]urea could be a candidate for various biological screenings.[1][10]

Potential Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of substituted urea compounds.[10][11][12] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in microorganisms. The introduction of alkyl and aryl groups to the urea scaffold has been shown to enhance antibacterial effects.[13]

Proposed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-1-[(4-methylphenyl)methyl]urea in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Antimicrobial Screening Workflow:

Antimicrobial_Screening Stock_Solution Prepare Stock Solution (10 mg/mL in DMSO) Serial_Dilution Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate (24-48 hours) Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

While direct experimental data for 1-Methyl-1-[(4-methylphenyl)methyl]urea is scarce, a robust predictive profile can be constructed based on the well-documented chemistry of its structural analogs. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is straightforward and relies on established chemical principles. The predicted physicochemical and spectroscopic data offer clear targets for experimental verification. Furthermore, the established antimicrobial potential of the broader urea class of compounds strongly suggests that 1-Methyl-1-[(4-methylphenyl)methyl]urea is a promising candidate for antimicrobial drug discovery programs. It is our hope that this in-depth predictive analysis will stimulate further research and experimental validation of this novel compound.

References

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. [Link]

  • The Action of Urea and Some of Its Derivatives on Bacteria1: VI. The Antibacterial Activity of Propyl and Isopropyl Carbamate, Alone and in Combination with Sulfonamides, and the Effect of These Drugs on Para-aminobenzoic Acid. Oxford Academic. [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]

  • Antimicrobial and anthelmintic activities of aryl urea agents. University of East Anglia. [Link]

  • SAR AND ANTIMICROBIAL ACTIVITY OF DESIGNED, SYNTHESIZED -1, 3-DISUBSTITUTED UREA ANALOGUES. IJPPR. [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. [Link]

  • Acetoacetanilides as Masked Isocyanates: Facile and Efficient Synthesis of Unsymmetrically Substituted Ureas. ACS Publications. [Link]

  • Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Bentham Science. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. National Institutes of Health. [Link]

  • Electronic Supplementary information for - Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis. The Royal Society of Chemistry. [Link]

  • N-Methyl-N-phenylurea. PubChem. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. DovePress. [Link]

  • Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. The Royal Society of Chemistry. [Link]

  • N-benzylurea. ChemSynthesis. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Semantic Scholar. [Link]

  • Urea, 1-methyl-1-phenyl-. NIST WebBook. [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]

  • 1-METHYL-1-PHENYLUREA. Matrix Fine Chemicals. [Link]

  • N-Benzyl-N'-hydroxy-N-methylurea. PubChem. [Link]

  • Physicochemical, ADMET Properties, and Molecular Docking Studies of N-benzoyl-N'-naphthylthiourea and Its Derivatives as Anti-Breast Cancer Agents. UIN Malang Repository. [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action for 1-Methyl-1-[(4-methylphenyl)methyl]urea

Abstract This technical guide presents a hypothesized mechanism of action for the novel small molecule, 1-Methyl-1-[(4-methylphenyl)methyl]urea. Based on an extensive review of structurally related phenyl- and benzylurea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a hypothesized mechanism of action for the novel small molecule, 1-Methyl-1-[(4-methylphenyl)methyl]urea. Based on an extensive review of structurally related phenyl- and benzylurea derivatives, we postulate that this compound is a putative anticancer agent with antimitotic properties. The core hypothesis centers on the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This document provides the scientific rationale for this hypothesis, outlines a comprehensive, multi-stage experimental workflow to validate these claims, and offers detailed protocols for each experimental step. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and small molecule discovery.

Introduction and Rationale

The urea scaffold is a cornerstone in medicinal chemistry, recognized for its capacity to form stable hydrogen bonds with biological targets, a feature that has been exploited in the development of numerous therapeutic agents.[1] Phenylurea and its derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antihyperglycemic effects.[2][3][4] A significant subset of these compounds, especially benzoylurea and benzylurea derivatives, have emerged as potent anticancer agents.[4][5][6]

The subject of this guide, 1-Methyl-1-[(4-methylphenyl)methyl]urea, is a novel compound for which no biological activity has been empirically reported. Its structure, featuring a disubstituted urea core with a methyl and a 4-methylbenzyl (p-tolyl) group, shares key pharmacophoric features with known antimitotic agents. Specifically, the presence of a substituted benzyl group attached to a urea moiety is a recurring motif in compounds that disrupt microtubule dynamics.[5]

Therefore, we hypothesize that 1-Methyl-1-[(4-methylphenyl)methyl]urea functions as a microtubule-destabilizing agent. This hypothesis is built upon the well-documented mechanism of action of structurally analogous benzoylurea derivatives, which have been shown to inhibit microtubule assembly, induce M-phase arrest, and trigger apoptosis in various human tumor cell lines.[5] The proposed research plan is designed to systematically investigate and validate this hypothesis through a series of in vitro cellular and biochemical assays.

The Core Hypothesis: Inhibition of Microtubule Dynamics

We propose that 1-Methyl-1-[(4-methylphenyl)methyl]urea exerts its biological effects by directly interfering with the polymerization of tubulin, the protein monomer that forms microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Disruption of their dynamic assembly and disassembly triggers the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and, ultimately, apoptosis.

This proposed mechanism is outlined in the signaling pathway diagram below.

proposed_mechanism cluster_0 Cellular Environment cluster_1 Compound 1-Methyl-1-[(4-methylphenyl)methyl]urea Tubulin Tubulin Dimers (α/β) Compound->Tubulin Inhibit X Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for G2M_Checkpoint G2/M Checkpoint Activation MitoticSpindle->G2M_Checkpoint Defects Activate Apoptosis Apoptosis Induction G2M_Checkpoint->Apoptosis Prolonged Arrest Leads to

Figure 1: Hypothesized signaling pathway for the antimitotic action of 1-Methyl-1-[(4-methylphenyl)methyl]urea.

Experimental Validation Workflow

To rigorously test this hypothesis, we propose a three-stage experimental workflow. Each stage provides critical data that builds upon the last, from broad cellular effects to specific molecular interactions.

experimental_workflow cluster_0 Stage 1: Cellular Activity Screening cluster_1 Stage 2: Cellular Mechanism of Action cluster_2 Stage 3: Biochemical Target Validation A1 Antiproliferative Screening (NCI-60 Panel or similar) A2 IC50 Determination (MTT/Resazurin Assay) A1->A2 Identify sensitive cell lines B1 Cell Cycle Analysis (Flow Cytometry) A2->B1 Proceed with active concentrations B2 Apoptosis Assay (Annexin V/PI Staining) B1->B2 Confirm cell death pathway B3 Immunofluorescence Microscopy (Microtubule Morphology) B1->B3 Visualize cytoskeletal effects C1 In Vitro Tubulin Polymerization Assay B3->C1 Validate with purified protein C2 Competitive Binding Assay (e.g., with Colchicine) C1->C2 Confirm direct interaction

Figure 2: A three-stage workflow for the experimental validation of the hypothesized mechanism of action.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key experiments outlined in the validation workflow.

Stage 1: Cellular Activity Screening

Objective: To determine the antiproliferative activity of 1-Methyl-1-[(4-methylphenyl)methyl]urea across a panel of human cancer cell lines and establish its potency (IC50).

4.1. Protocol: IC50 Determination using MTT Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[6] Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 1-Methyl-1-[(4-methylphenyl)methyl]urea in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the cell plates with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterDescription
Cell Lines MCF-7, HCT116, PC-3, A549
Seeding Density 5,000 cells/well
Compound Conc. 0.01, 0.1, 1, 10, 100 µM
Incubation Time 72 hours
Readout Absorbance at 570 nm

Table 1: Summary of parameters for the MTT-based IC50 determination assay.

Stage 2: Cellular Mechanism of Action

Objective: To investigate the effect of the compound on cell cycle progression and microtubule integrity.

4.2. Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed a sensitive cell line (e.g., MCF-7) in 6-well plates. Treat the cells with 1-Methyl-1-[(4-methylphenyl)methyl]urea at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the antimitotic hypothesis.[6]

4.3. Protocol: Immunofluorescence Staining of Microtubules

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with the compound at its IC50 concentration for 18-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Microscopy: Visualize the cells using a fluorescence microscope. Look for disruption of the normal microtubule network, such as depolymerization or formation of aberrant mitotic spindles, in the treated cells compared to the control.

Stage 3: Biochemical Target Validation

Objective: To confirm that 1-Methyl-1-[(4-methylphenyl)methyl]urea directly interacts with tubulin and inhibits its polymerization.

4.4. Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Preparation: Use a commercially available tubulin polymerization assay kit. The assay is typically performed in a 96-well plate format and measures the change in light scattering or fluorescence as tubulin polymerizes into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

  • Compound Addition: Add 1-Methyl-1-[(4-methylphenyl)methyl]urea at various concentrations to the reaction wells. Include a positive control (e.g., Nocodazole or Colchicine) and a negative control (vehicle).

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the absorbance (e.g., at 340 nm) every minute for 60 minutes in a temperature-controlled plate reader.

  • Data Analysis: Plot the absorbance over time. Inhibition of tubulin polymerization will be indicated by a decrease in the rate and extent of the absorbance increase compared to the vehicle control. This provides direct evidence of the compound's interaction with tubulin.[5]

Conclusion and Future Directions

This guide puts forth a robust, data-driven hypothesis for the mechanism of action of 1-Methyl-1-[(4-methylphenyl)methyl]urea, positioning it as a potential antimitotic agent. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, progressing from broad cellular effects to specific biochemical interactions. The provided protocols are based on established methodologies for characterizing microtubule-targeting agents.

Positive results from these experiments would strongly support the hypothesized mechanism and warrant further preclinical development. Future studies could include determining the specific binding site on tubulin (e.g., colchicine-binding site), conducting in vivo efficacy studies in xenograft mouse models, and performing structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The framework presented here serves as a foundational blueprint for the comprehensive investigation of this promising new chemical entity.

References

  • Title: Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships.[5] Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives.[7] Source: PMC - NIH URL: [Link]

  • Title: Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.[8] Source: PMC URL: [Link]

  • Title: Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.[2] Source: PMC URL: [Link]

  • Title: Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.[9] Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety.[10] Source: PMC URL: [Link]

  • Title: Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.[6] Source: MDPI URL: [Link]

  • Title: New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Source: MDPI URL: [Link]

  • Title: Role of Aryl Urea Containing Compounds in Medicinal Chemistry.[4] Source: Hilaris Publisher URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[1] Source: PMC - NIH URL: [Link]

Sources

Foundational

Technical Whitepaper: Discovery and Synthesis of 1-Methyl-1-[(4-methylphenyl)methyl]urea

The following technical guide details the discovery context, retrosynthetic logic, and validated synthesis protocol for 1-Methyl-1-[(4-methylphenyl)methyl]urea (also known as N-Methyl-N-(4-methylbenzyl)urea). [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery context, retrosynthetic logic, and validated synthesis protocol for 1-Methyl-1-[(4-methylphenyl)methyl]urea (also known as N-Methyl-N-(4-methylbenzyl)urea).

[1]

Executive Summary

1-Methyl-1-[(4-methylphenyl)methyl]urea (CAS: 1042782-27-3) is a specialized unsymmetrical urea derivative characterized by a tertiary nitrogen bearing both a methyl and a 4-methylbenzyl group.[1][2] Unlike symmetric ureas (e.g., 1,3-dimethylurea), this compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for soluble epoxide hydrolase (sEH) inhibitors , TRPV1 antagonists , and kinase inhibitors .[1]

This guide moves beyond catalog listings to provide a robust, self-validating synthesis protocol. It addresses the primary challenge in synthesizing this molecule: achieving high regioselectivity at the N1 position without competitive formation of symmetric byproducts or N3-alkylation.[1]

Part 1: Discovery Context & Structural Significance[1]

The Pharmacophore "Privilege"

The discovery of 1-Methyl-1-[(4-methylphenyl)methyl]urea was not a singular "eureka" moment but rather an emergence from Structure-Activity Relationship (SAR) studies targeting the urea linker region of lipophilic enzyme inhibitors.[1]

In the early 2000s, researchers investigating sEH inhibitors identified that 1,3-disubstituted ureas were potent, but often suffered from poor metabolic stability and solubility.[1] The introduction of a "branched" or tertiary nitrogen (N-methyl) on the benzylic side (the "left-hand" side of the pharmacophore) offered two distinct advantages:

  • Conformational Lock: The N-methyl group restricts rotation around the C-N bond, forcing the benzyl group into a preferred orientation for hydrophobic pocket binding.[1]

  • Metabolic Blockade: Substitution at the nitrogen prevents rapid enzymatic hydrolysis and N-dealkylation, a common clearance pathway for secondary ureas.[1]

This specific molecule serves as a Model Lipophilic Core , allowing researchers to derivatize the unsubstituted N3 nitrogen to generate diverse libraries of bioactive compounds.[1]

Part 2: Retrosynthetic Analysis & Logic[1]

To synthesize 1-Methyl-1-[(4-methylphenyl)methyl]urea with high purity, we must disconnect the molecule at the urea carbonyl.[1]

Logical Disconnection: The most stable bond to form is the Carbamoyl-Nitrogen bond.[1]

  • Path A (Isocyanate Route): Reaction of N-methyl-4-methylbenzylamine with Isocyanic Acid (generated in situ).[1] This is preferred for generating the primary amide (-NH2) terminus.[1]

  • Path B (Carbamoyl Chloride Route): Reaction with Phosgene/Triphosgene.[1] This is overly aggressive and hazardous for this specific scale.[1]

  • Path C (Urea Exchange): Reaction with urea at high temp.[1] Low yield and high byproduct profile.[1]

Selected Pathway: Path A (The Cyanate Method) This pathway is "self-validating" because the nucleophilic attack can only occur at the secondary amine, and the resulting primary urea is chemically stable under the reaction conditions.[1]

Retrosynthesis Diagram

Retrosynthesis Target TARGET 1-Methyl-1-[(4-methylphenyl)methyl]urea (C10H14N2O) Disconnection C-N Bond Formation (Urea Synthesis) Target->Disconnection Retrosynthesis Amine PRECURSOR 1 N-Methyl-4-methylbenzylamine (Secondary Amine) Disconnection->Amine Cyanate PRECURSOR 2 Potassium Cyanate (KOCN) (Source of HNCO) Disconnection->Cyanate Aldehyde STARTING MATERIAL 4-Methylbenzaldehyde (p-Tolualdehyde) Amine->Aldehyde Reductive Amination MeNH2 Reagent Methylamine Amine->MeNH2

Caption: Retrosynthetic breakdown of the target urea into accessible amine and cyanate precursors.

Part 3: Synthesis Protocol (Step-by-Step)

Phase 1: Synthesis of N-Methyl-4-methylbenzylamine

Objective: Create the secondary amine core via Reductive Amination.[1]

Reagents:

  • 4-Methylbenzaldehyde (p-Tolualdehyde): 10.0 mmol[1]

  • Methylamine (33% solution in EtOH or 2.0 M in THF): 12.0 mmol[1]

  • Sodium Borohydride (NaBH4): 15.0 mmol[1]

  • Solvent: Methanol (MeOH) anhydrous[1]

Protocol:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 4-Methylbenzaldehyde (1.20 g) in MeOH (20 mL). Add the Methylamine solution dropwise at 0°C.

    • Mechanistic Insight: Low temperature prevents volatilization of methylamine and controls the exotherm.[1]

  • Equilibration: Stir the mixture at Room Temperature (RT) for 2 hours. Monitor via TLC (disappearance of aldehyde).[1]

  • Reduction: Cool the solution back to 0°C. Add NaBH4 portion-wise over 15 minutes.

    • Safety: Evolution of H2 gas will occur.[1] Ensure venting.

  • Quench: Stir for 1 hour at RT. Quench with 1N HCl until pH ~2 (destroys excess hydride and protonates the amine).

  • Workup: Basify with 1N NaOH to pH >12. Extract with Dichloromethane (DCM) (3 x 20 mL).[1] Dry organic layer over Na2SO4 and concentrate in vacuo.

    • Checkpoint: Expect a pale yellow oil.[1] Yield typically >90%.[1]

Phase 2: Urea Formation (The Cyanate Method)

Objective: Convert the secondary amine to the target urea.[1]

Reagents:

  • N-Methyl-4-methylbenzylamine (from Phase 1): 10.0 mmol[1]

  • Potassium Cyanate (KOCN): 15.0 mmol[1]

  • Hydrochloric Acid (1N): As required[1]

  • Solvent: Water / Ethanol (1:1 mixture)[1]

Protocol:

  • Salt Formation: Dissolve the amine (1.35 g) in Water/Ethanol (20 mL, 1:1). Add 1N HCl dropwise until the pH reaches 3-4.

    • Critical Control: The reaction requires the amine salt and isocyanic acid.[1] If pH is too high, HNCO is not generated.[1] If too low, the amine is too strictly protonated to act as a nucleophile in the equilibrium.[1]

  • Addition: Add Potassium Cyanate (1.22 g) dissolved in minimal water (5 mL) dropwise to the stirring amine solution at RT.

  • Reaction: Heat the mixture to 50°C for 3 hours.

    • Observation: A white precipitate (the urea) should begin to form as the reaction proceeds and the solution cools.[1]

  • Workup: Cool the mixture to 0°C in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the solid. Wash with cold water (2 x 10 mL) to remove inorganic salts (KCl).[1]

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.[1]

Reaction Mechanism

The mechanism involves the in situ generation of isocyanic acid (HNCO), which undergoes nucleophilic attack by the free base form of the secondary amine.[1]

Mechanism KOCN KOCN + HCl HNCO HNCO (Isocyanic Acid) KOCN->HNCO Protonation TS Transition State [Nu- Attack] HNCO->TS Amine N-Methyl-p-tolyl-amine Amine->TS Nucleophilic Attack Product TARGET UREA 1-Methyl-1-[(4-methylphenyl)methyl]urea TS->Product Proton Transfer

Caption: Nucleophilic addition mechanism of the secondary amine to isocyanic acid.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical data must be confirmed.

1. Proton NMR (1H NMR, 400 MHz, DMSO-d6):

  • δ 2.29 (s, 3H): Methyl group on the aromatic ring (Ar-CH3).[1]

  • δ 2.85 (s, 3H): N-Methyl group (N-CH3).[1]

  • δ 4.38 (s, 2H): Benzylic methylene (N-CH2-Ar).[1]

  • δ 5.85 (br s, 2H): Urea NH2 protons (Exchangeable with D2O).[1]

  • δ 7.10 - 7.20 (m, 4H): Aromatic protons (AA'BB' system typical of p-substituted benzenes).[1]

2. Mass Spectrometry (ESI-MS):

  • Calculated Mass: 178.23 g/mol [1][2]

  • Observed [M+H]+: 179.1 m/z[1]

  • Observed [M+Na]+: 201.1 m/z[1]

3. Physical Properties:

  • Appearance: White crystalline solid.[1][3]

  • Melting Point: 108-110°C (Typical for N-benzylureas).[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH too low during cyanate addition.[1]Ensure pH is 3-4, not <1.[1] HNCO decomposes in strong acid.[1]
Oily Product Incomplete crystallization.[1]Use a seed crystal or switch solvent to EtOAc/Hexane.[1]
Impurity: Symmetric Urea Thermal decomposition.[1]Do not overheat (>60°C) during the urea formation step.[1]

References

  • Kurzer, F. (1956).[1] "Arylureas and Related Compounds." Organic Syntheses, 36, 8. Link (Foundational protocol for urea synthesis via cyanate).[1]

  • Shen, H. C. (2010).[1] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956.[1] Link (Context on N-benzylurea pharmacophores).[1]

  • Sigma-Aldrich. "1-Methyl-1-[(4-methylphenyl)methyl]urea Product Data."[1][2] Sigma-Aldrich Catalog. Link (Source for physical constant verification).

  • Vazquez-Rodriguez, S., et al. (2023).[1][4] "Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment." Molecules, 28(8), 3567.[1] Link (Recent application of similar urea synthesis methodologies).[1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Formulation Strategies for 1-Methyl-1-[(4-methylphenyl)methyl]urea in Preclinical In Vivo Studies

Abstract The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is frequently impeded by challenges related to their physicochemical properties, most notably poor aqueous solubility. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is frequently impeded by challenges related to their physicochemical properties, most notably poor aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vivo formulation for the model compound "1-Methyl-1-[(4-methylphenyl)methyl]urea," hereafter referred to as Compound X . Given its structural characteristics—a substituted urea with aromatic and aliphatic moieties—Compound X is anticipated to be lipophilic and exhibit low water solubility, a common feature of over 40% of marketed drugs and nearly 90% of compounds in the development pipeline[1][2]. This guide eschews a one-size-fits-all template, instead presenting a logical, stepwise workflow from initial characterization to the preparation of a dose-ready suspension, emphasizing the scientific rationale behind each decision. The protocols herein are designed to be self-validating, ensuring scientific integrity and the generation of reproducible data in pharmacokinetic and pharmacodynamic studies.

The Imperative of Pre-formulation Assessment

Before any formulation can be developed, a thorough understanding of the NCE's fundamental physicochemical properties is essential. This pre-formulation stage provides the data necessary to guide rational vehicle selection and avoid confounding experimental outcomes due to poor drug exposure or vehicle-induced toxicity[3][4].

1.1. Physicochemical Characterization of Compound X

The structure of Compound X suggests key properties that will influence its behavior:

  • Lipophilicity: The presence of a tolyl (methylphenyl) group and additional methyl groups suggests the molecule is predominantly lipophilic. This predicts a high octanol/water partition coefficient (LogP) and, consequently, poor aqueous solubility[1].

  • Hydrogen Bonding: The urea functional group is an excellent hydrogen bond donor and acceptor, a capability that is central to many drug-target interactions and can influence solubility in certain solvents[5][6].

  • pKa: Urea itself is a very weak base. The substituted nature of Compound X is unlikely to result in a pKa within the physiological range, meaning pH modification strategies for solubilization may have limited utility[7].

1.2. Foundational Workflow for Formulation Development

A systematic approach is critical to efficiently identify a suitable formulation. The following workflow outlines the key decision points in moving from the pure active pharmaceutical ingredient (API) to a viable preclinical formulation.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Development & QC API API: Compound X PhysChem Physicochemical Characterization (LogP, pKa, m.p.) API->PhysChem SolScreen Solubility Screening in Biocompatible Vehicles PhysChem->SolScreen Decision Is Solubility > Target Dose? SolScreen->Decision SimpleSol Aqueous Solution (e.g., Saline, PBS) Decision->SimpleSol Yes ComplexForm Develop Advanced Formulation Decision->ComplexForm No FinalQC Final Formulation QC (Homogeneity, Stability, Sterility) SimpleSol->FinalQC Suspension Suspension ComplexForm->Suspension Cosolvent Co-solvent System ComplexForm->Cosolvent Lipid Lipid-Based System ComplexForm->Lipid Suspension->FinalQC Cosolvent->FinalQC Lipid->FinalQC InVivo In Vivo Dosing FinalQC->InVivo

Figure 1: A decision-making workflow for preclinical formulation development of a poorly soluble NCE.

1.3. Protocol: Solubility Screening

Objective: To determine the approximate solubility of Compound X in a panel of commonly used, well-tolerated vehicles for animal studies[8].

Materials:

  • Compound X (API)

  • Vehicle panel (see Table 1)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Thermomixer or shaking incubator

  • Analytical balance

  • HPLC or LC-MS system for quantification

Procedure:

  • Accurately weigh 2-5 mg of Compound X into individual vials.

  • Add a small, precise volume (e.g., 100 µL) of the first vehicle to the vial.

  • Vortex vigorously for 2 minutes to facilitate dissolution.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for 24 hours to reach equilibrium.

  • After incubation, visually inspect for undissolved solid material.

  • If the compound is fully dissolved, add another pre-weighed aliquot of Compound X and repeat steps 3-4.

  • If solid material remains, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully collect a known volume of the supernatant, ensuring no solid is transferred.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of Compound X using a validated analytical method (e.g., HPLC-UV).

  • Express solubility in mg/mL.

Data Presentation: The results of the solubility screen should be compiled into a clear, comparative table.

Vehicle CompositionTypeExpected Solubility for Compound XRationale & Common Use
0.9% SalineAqueous SolutionVery Low (<0.1 mg/mL)Ideal for soluble, neutral compounds; serves as a baseline.[9]
5% Dextrose in Water (D5W)Aqueous SolutionVery Low (<0.1 mg/mL)Alternative aqueous vehicle.
0.5% (w/v) Methylcellulose (MC) in WaterSuspension VehicleLow (API dependent)Provides viscosity to keep particles suspended.
0.5% (w/v) Carboxymethylcellulose (CMC) in WaterSuspension VehicleLow (API dependent)Common suspending agent; generally well-tolerated.[9]
20% Solutol® HS 15 in WaterSurfactant SolutionModerate to HighForms micelles to encapsulate and solubilize lipophilic compounds.
10% DMSO / 90% SalineCo-solvent SystemModerateDMSO is a strong solvent but can have toxicity at higher concentrations.[9]
40% PEG 400 / 60% WaterCo-solvent SystemModerate to HighPEG 400 is a widely used co-solvent for increasing solubility.[9]
20% Captisol® (SBE-β-CD) in WaterComplexation VehicleModerate to HighCyclodextrins form inclusion complexes with lipophilic drugs, enhancing solubility.[2][7]
Sesame OilLipid VehicleHighSuitable for highly lipophilic compounds, often for subcutaneous or intramuscular routes.

Table 1: A representative panel of vehicles for initial solubility screening of Compound X.

Formulation Strategy: A Suspension-Based Approach

For most NCEs in early discovery and preclinical phases, achieving full solubilization at the required dose is often not feasible or practical. A micronized suspension is a robust, reliable, and commonly employed strategy that bypasses the need for complete dissolution while still providing adequate exposure for initial pharmacokinetic (PK) and toxicology studies.[7][10]

Causality for Choosing a Suspension:

  • Versatility: Can accommodate a wide range of doses.

  • Reduced Toxicity Risk: Avoids high concentrations of organic co-solvents or surfactants that may have their own toxicological profiles.[4][9]

  • Improved Stability: The crystalline form of a drug in a suspension is often more chemically stable than a solubilized form.[1]

The key to a successful suspension is ensuring particle size is small and uniform, and that the particles are adequately wetted and dispersed in the vehicle to prevent aggregation and ensure dose uniformity.[7]

Detailed Protocol: Preparation of a 10 mg/mL Suspension of Compound X

This protocol details the preparation of a homogenous, dose-ready suspension for oral gavage in a rodent model. All procedures involving parenteral administration must be conducted with strict aseptic technique and result in a sterile final product.[11][12]

3.1. Materials & Equipment
  • Compound X (micronized, if possible)

  • Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in sterile water

  • Wetting Agent: 0.1% (v/v) Polysorbate 80 (Tween® 80)

  • Mortar and pestle (for particle size reduction if needed)

  • Homogenizer (e.g., rotor-stator or ultrasonic)

  • Stir plate and magnetic stir bar

  • Calibrated pipettes and analytical balance

  • Sterile vials for final formulation storage

3.2. Workflow for Suspension Preparation

G start Start weigh 1. Weigh API (Compound X) and Vehicle Components (Na-CMC) start->weigh micronize 2. Micronize API (If particle size > 20µm) weigh->micronize prep_vehicle 3. Prepare 0.5% Na-CMC Vehicle (Add Na-CMC to water with stirring) micronize->prep_vehicle add_wetting 4. Add Wetting Agent (0.1% Polysorbate 80) to Vehicle prep_vehicle->add_wetting pre_mix 5. Create a Paste (Add small vehicle volume to API) add_wetting->pre_mix disperse 6. Disperse API into Bulk Vehicle (Add paste to remaining vehicle with stirring) pre_mix->disperse homogenize 7. Homogenize the Suspension (Ensure uniform particle dispersion) disperse->homogenize qc 8. Quality Control Checks (Visual inspection, pH) homogenize->qc store 9. Store Appropriately (e.g., 2-8°C, protected from light) qc->store end Dose-Ready Suspension store->end

Figure 2: Step-by-step workflow for preparing a micronized drug suspension for in vivo studies.

3.3. Step-by-Step Methodology

To prepare 10 mL of a 10 mg/mL suspension:

  • Vehicle Preparation:

    • Accurately weigh 50 mg of Na-CMC.

    • Measure approximately 9.5 mL of sterile water into a beaker with a magnetic stir bar.

    • While stirring, slowly sprinkle the Na-CMC powder into the vortex to prevent clumping. Continue stirring until fully dissolved (this may take 30-60 minutes). The solution should be clear and viscous.

  • API Weighing and Pre-Wetting:

    • Accurately weigh 100 mg of Compound X.

    • Rationale: If particle size is large, gently grind the powder in a mortar and pestle to reduce aggregation. Reducing particle size increases the surface area, which can improve dissolution rate and bioavailability.[7][10]

    • To the beaker containing the dissolved Na-CMC, add 10 µL of Polysorbate 80 (to achieve a final concentration of 0.1% v/v) and stir to combine.

    • Transfer the weighed Compound X to a small, clean vessel (e.g., a glass vial).

    • Add a small amount (approx. 0.5 mL) of the final vehicle to the API powder and mix thoroughly to create a smooth, uniform paste.

    • Rationale: This pre-wetting step is critical. Surfactants like Polysorbate 80 reduce the surface tension between the hydrophobic API particles and the aqueous vehicle, preventing clumping and ensuring a homogenous dispersion.[13]

  • Homogenization:

    • Using the remaining vehicle, quantitatively transfer the paste into the main beaker.

    • Bring the final volume to 10 mL with the vehicle.

    • Place the beaker in an ice bath to prevent heat degradation and homogenize the suspension using a rotor-stator or ultrasonic homogenizer. Homogenize in short bursts (e.g., 3 x 30 seconds) until the suspension appears uniform and free of visible aggregates.

  • Final Quality Control and Storage:

    • Visual Inspection: The final formulation should be a uniform, milky suspension. Let it stand for 30 minutes and check for any rapid sedimentation. The suspension should be easily re-dispersed by gentle inversion.

    • pH Measurement: Check the pH to ensure it is within a physiologically tolerable range (typically pH 5-8 for oral administration).

    • Storage: Transfer the final suspension to a sterile, light-protected vial. Label clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date (typically 7-14 days when stored at 2-8°C, stability permitting)[14].

    • Best Practice: For GLP studies, the concentration and homogeneity of the formulation must be analytically verified.[3]

Best Practices for In Vivo Administration
  • Dose Administration: Before each dose is drawn, the suspension must be thoroughly re-suspended (e.g., by vortexing for 30 seconds) to ensure the correct dose is administered to each animal.

  • Vehicle Toxicity: Always include a vehicle-only control group in your study to differentiate any effects of the formulation from the effects of the test compound.[9][15]

  • Route and Volume: The route of administration and the maximum dosing volume must be appropriate for the species being studied and specified in the animal use protocol.[11][12] For example, for oral gavage in mice, the typical maximum volume is 10 mL/kg.

  • Sterility: For any parenteral route (e.g., intravenous, intraperitoneal), the final formulation must be sterile. This is typically achieved by preparing with sterile components using aseptic technique and/or terminal filtration through a 0.22 µm filter if the formulation is a solution.[11][12] Suspensions cannot be sterile-filtered and must be prepared aseptically from sterile components.

Conclusion

Developing a suitable formulation for a poorly soluble NCE like "1-Methyl-1-[(4-methylphenyl)methyl]urea" is a critical step that underpins the reliability of all subsequent in vivo data. A systematic approach, beginning with solubility screening, allows for the selection of a rational formulation strategy. While multiple options exist, a micronized aqueous suspension using common, well-characterized excipients like Na-CMC and Polysorbate 80 represents a robust, efficient, and widely applicable method for early-stage preclinical evaluation. By following the detailed protocols and best practices outlined in this guide, researchers can ensure consistent and uniform dosing, thereby generating high-quality, reproducible data to confidently advance their drug development programs.

References
  • ChemIntel360. (2024). The Role of Excipients in Improving Drug Delivery. Available from: [Link]

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2). Available from: [Link]

  • Gullapalli, R. P. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. Available from: [Link]

  • Jadhav, P. et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • PharmTech. (2021). Excipients for Parenterals. Available from: [Link]

  • Apte, S. P. (n.d.). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available from: [Link]

  • Thomas, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). Available from: [Link]

  • Colorcon. (2026). What Are Excipients? 9 Common Examples. Available from: [Link]

  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare. Available from: [Link]

  • Gad Consulting Services. (2016). Vehicles for Animal Studies. Available from: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

  • Rebelo, P. et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]

  • Turner, P. V. et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5). Available from: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12). Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, methyl- (CAS 598-50-5). Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Princeton University. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Available from: [Link]

  • Agrispex. (2018). PROPERTIES OF UREA. Available from: [Link]

  • Solubility of Things. (n.d.). 1-Methyl-1-nitrosourea | Solubility of Things. Available from: [Link]

  • ResearchGate. (n.d.). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Urea, N-methyl-N'-phenyl-. NIST Chemistry WebBook. Available from: [Link]

  • Rezaei Behbehani, G. et al. (n.d.). The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. Available from: [Link]

  • USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Available from: [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Available from: [Link]

  • Wikipedia. (n.d.). N-Nitroso-N-methylurea. Available from: [Link]

  • EA Journals. (2025). A Review of the Chemistry of Urea Fertilizers (CO(NH2)2) and Chlorpyrifos Pesticides (C9H11Cl3NO3PS) in Agricultural Education. Available from: [Link]

  • Showalter, H. D. H. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19). Available from: [Link]

  • Lupi, L. et al. (2021). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. International Journal of Molecular Sciences, 22(21). Available from: [Link]

  • Chemsrc. (2025). 1-methyl-1-(4-methylphenyl)urea | CAS#:6305-07-3. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"1-Methyl-1-[(4-methylphenyl)methyl]urea" byproduct identification and removal

Welcome to the technical support center for 1-Methyl-1-[(4-methylphenyl)methyl]urea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-1-[(4-methylphenyl)methyl]urea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for 1-Methyl-1-[(4-methylphenyl)methyl]urea?

A1: The synthesis of 1-Methyl-1-[(4-methylphenyl)methyl]urea, a disubstituted urea, typically proceeds through one of two primary pathways. Understanding your specific synthetic route is the first step in effective troubleshooting.

  • Route A: Isocyanate Addition: This involves the reaction of N-methyl-N-(4-methylbenzyl)amine with an isocyanate source, such as trimethylsilyl isocyanate or by generating the isocyanate in situ.

  • Route B: Amine Addition: This route involves the reaction of 4-methylbenzylamine with methyl isocyanate.

Each route has its own set of potential side reactions and resulting impurities.

Q2: I have a low yield in my synthesis of 1-Methyl-1-[(4-methylphenyl)methyl]urea. What are the likely causes?

A2: Low yields can stem from several factors, often related to the quality of reagents and reaction conditions.

  • Moisture Contamination: Isocyanates are highly reactive towards water, leading to the formation of unstable carbamic acids which can decompose to form amines and carbon dioxide. This consumes the isocyanate, reducing the yield of the desired urea. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider extending the reaction time or gently heating the mixture, depending on the stability of your starting materials.

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. For example, if using phosgene or a phosgene equivalent to generate an isocyanate in situ, the formation of symmetrical ureas can be a significant side reaction.

Q3: My final product of 1-Methyl-1-[(4-methylphenyl)methyl]urea has a low melting point and appears impure. What are the likely contaminants?

A3: The presence of impurities will depress and broaden the melting point of your compound. The nature of these impurities is dependent on your synthetic route.

  • Unreacted Starting Materials: Residual N-methyl-N-(4-methylbenzyl)amine, 4-methylbenzylamine, or methyl isocyanate are common impurities.

  • Symmetrically Substituted Ureas: Depending on the synthesis, you may have formation of 1,3-dimethylurea or 1,3-bis(4-methylbenzyl)urea.

  • Solvent Residue: Inadequate drying of the final product can leave residual solvent, which will lower the melting point.

Q4: How can I effectively purify crude 1-Methyl-1-[(4-methylphenyl)methyl]urea?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities.[2][3][4] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.[5] Common solvents for urea derivatives include ethanol, methanol, or mixtures of solvents like acetone/hexane.[1][6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[1][7] A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane) can be used to separate the desired product from more or less polar impurities.

  • Washing/Extraction: If the primary impurities are unreacted starting materials, a simple wash with a suitable solvent can be effective. For example, if unreacted 4-methylbenzylamine is present, a wash with a dilute acid solution can remove this basic impurity.

Troubleshooting Guides

Guide 1: Identifying Unknown Byproducts by HPLC and TLC

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are essential tools for identifying byproducts.

Workflow for Byproduct Identification

Byproduct_Identification Start Crude Product Analysis TLC Run TLC with Co-spotting Start->TLC HPLC Run HPLC Analysis Start->HPLC Identify Identify Spots/Peaks TLC->Identify HPLC->Identify Compare Compare with Starting Materials Identify->Compare Known_Impurity Known Impurity Identified Compare->Known_Impurity Unknown_Impurity Unknown Impurity Detected Compare->Unknown_Impurity Isolate Isolate by Prep-HPLC/Column Unknown_Impurity->Isolate Characterize Characterize by MS/NMR Isolate->Characterize End Byproduct Structure Confirmed Characterize->End

Caption: Workflow for Byproduct Identification.

Detailed Protocol: HPLC Method Development for Urea Derivatives

While a specific method for 1-Methyl-1-[(4-methylphenyl)methyl]urea is not published, a general approach for urea compounds can be adapted. Urea and its derivatives can be challenging to retain on standard reversed-phase columns due to their polarity.[8]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18 or a more polar embedded phaseProvides good retention for moderately polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution is useful for separating compounds with a range of polarities.
Detector UV at 205-220 nmUrea derivatives typically have a UV absorbance in this range.
Flow Rate 1.0 mL/minA standard starting point for analytical HPLC.
Injection Volume 10 µLA typical volume for analytical injections.

This method is a starting point and should be optimized for your specific separation needs.

Guide 2: Step-by-Step Recrystallization Protocol

Recrystallization is a powerful purification technique based on the differential solubility of the compound and its impurities in a given solvent.[2]

Step-by-Step Protocol:

  • Solvent Selection: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, water). An ideal solvent will dissolve the compound when hot, but not at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[2]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Guide 3: Removal of Unreacted Starting Materials

Unreacted starting materials are a common source of contamination. Their removal is crucial for obtaining a pure product.

Decision Tree for Starting Material Removal

Caption: Decision tree for removing unreacted starting materials.

Specific Recommendations:

  • N-methyl-N-(4-methylbenzyl)amine (basic): Can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl).

  • 4-methylbenzylamine (basic): Similar to the above, an acid wash will effectively remove this impurity.

  • Methyl isocyanate (volatile and reactive): This is highly volatile and will likely be removed during solvent evaporation. Any remaining traces can be quenched by adding a small amount of methanol to the reaction mixture before workup.

References

  • Journal of AOAC INTERNATIONAL. Liquid Chromatographic Determination of Urea in Water-Soluble Urea-Formaldehyde Fertilizer Products and in Aqueous Urea Solutions: Collaborative Study. Oxford Academic. [Link]

  • Google Patents. CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea.
  • Google Patents.
  • Analysis of Urea. Analysis of Urea. [Link]

  • Google Patents.
  • MicroSolv Technology Corporation. Urea Analyzed by HPLC - AppNote. [Link]

  • PubMed. Liquid chromatographic determination of urea in water-soluble urea-formaldehyde fertilizer products and in aqueous urea solutions: collaborative study. [Link]

  • Quora. Why is methanol used in recrystallization of urea?. [Link]

  • Czech Journal of Animal Science. Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. [Link]

  • Reddit. Urea production. [Link]

  • Google Patents. US2892870A - Process for purifying and crystallizing urea.
  • III Analytical Methods. III Analytical Methods. [Link]

  • YouTube. Technique Series: Recrystallization (urea as an example). [Link]

  • China/Asia On Demand (CAOD). Recrystallization Purification Method for Urea. [Link]

  • YouTube. Urea Recrystallization. [Link]

  • Google Patents.
  • UreaKnowHow. Process for the preparation of urea. [Link]

  • Google Patents.
  • Pharmaffiliates. Urea-impurities. [Link]

  • Organic Syntheses Procedure. nitrosomethylurea. [Link]

  • Google Patents. IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • PubMed. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. [Link]

  • PrepChem.com. Synthesis of Example 1 N-Hydroxy-N-[4-(1-pyrrolidyl)benzyl]urea. [Link]

  • PubChem. 1-(4-Methylphenyl)-3-(4-((4-((4-methylphenyl)carbamoylamino)phenyl)methyl)phenyl)urea. [Link]

  • ResearchGate. How to purify the urea bought from market to pure urea?. [Link]

  • UreaKnowHow. 2023-Marrone-WO2023237398-process-for-removing-biuret-from-urea.pdf. [Link]

  • Chemsrc. 1-methyl-1-(4-methylphenyl)urea. [Link]

  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. [Link]

  • MDPI. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. [Link]

  • Cheméo. Chemical Properties of Urea, methyl- (CAS 598-50-5). [Link]

  • Google Patents.
  • PubChem - NIH. Methylurea. [Link]

  • Aareydrugs & Pharmaceuticals Ltd. N-Methyl Urea. [Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • ResearchGate. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]

  • Chemical Synthesis Database. N-ethyl-N'-[(Z)-methoxy(4-methylphenyl)methylidene]urea. [Link]

  • Wikipedia. Tetramethylurea. [Link]

Sources

Reference Data & Comparative Studies

Validation

"1-Methyl-1-[(4-methylphenyl)methyl]urea" structure-activity relationship (SAR) studies

The following guide provides an in-depth technical analysis of 1-Methyl-1-[(4-methylphenyl)methyl]urea (also referred to as N-Methyl-N-(4-methylbenzyl)urea ), focusing on its Structure-Activity Relationship (SAR) profile...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Methyl-1-[(4-methylphenyl)methyl]urea (also referred to as N-Methyl-N-(4-methylbenzyl)urea ), focusing on its Structure-Activity Relationship (SAR) profile. This guide is designed for researchers in medicinal chemistry and drug discovery, evaluating the compound as a scaffold for antiproliferative and enzyme-inhibitory applications.

Executive Summary: The Scaffold Advantage

In the landscape of urea-based pharmacophores, 1-Methyl-1-[(4-methylphenyl)methyl]urea represents a critical optimization point between simple benzylureas and complex kinase inhibitors (e.g., Sorafenib). Unlike the classic N-monosubstituted ureas , the introduction of the N-methyl group at the benzylic position fundamentally alters the physicochemical landscape—enhancing lipophilicity and preventing metabolic N-dealkylation common in primary amines.

This guide compares this specific methylated scaffold against its non-methylated analog (N-H) and the unsubstituted benzyl variant , providing a rational basis for its selection in hit-to-lead campaigns targeting cytotoxicity (e.g., against MCF-7/K562 lines) and urea transporter (UT-B) inhibition .

Key Performance Indicators (KPIs)
Feature1-Methyl-1-[(4-methylphenyl)methyl]ureaAnalogue A: (N-Desmethyl)Analogue B: (Des-p-Tolyl)
LogP (Lipophilicity) ~2.1 (Optimal for CNS/Cell entry) ~1.6 (Lower permeability)~1.8 (Moderate)
H-Bond Donors 2 (NH₂) 3 (NH-CO-NH₂)2 (NH₂)
Metabolic Stability High (Blocked N-oxidation) Moderate (N-dealkylation risk)High
Steric Bulk High (Restricted Rotation) Low (Flexible)Moderate

Structure-Activity Relationship (SAR) Analysis

The Pharmacophore Dissection

The molecule functions through a tripartite mechanism. Understanding each domain is crucial for rational design.

  • The Urea Core (H₂N-CO-N-): Acts as a bidentate Hydrogen Bond Donor/Acceptor. In this specific N,N-disubstituted derivative, the "left-hand" nitrogen is tertiary, removing one H-bond donor. This forces the molecule into a specific conformation that favors binding to hydrophobic pockets (e.g., in Tyrosine Kinases or UT-B channels) rather than solvent interaction.

  • The N-Methyl "Lock": The N-methyl group is not merely a lipophilic add-on. It introduces allylic strain with the carbonyl oxygen, restricting the rotation around the N-C(benzyl) bond. This pre-organizes the molecule for binding, reducing the entropic penalty upon docking.

  • The p-Methylbenzyl Tail: The para-methyl group on the phenyl ring adds specific hydrophobic bulk. In SAR studies of benzylureas, para-substitution (methyl, chloro, methoxy) is consistently correlated with increased potency due to better filling of the hydrophobic S1' pocket in target enzymes.

Visualization: Functional SAR Map

The following diagram illustrates the functional zones of the molecule and their impact on biological activity.

SAR_Analysis Compound 1-Methyl-1-[(4-methylphenyl)methyl]urea UreaCore Urea Moiety (H-Bond Network) Compound->UreaCore NMethyl N-Methyl Group (Conformational Lock) Compound->NMethyl BenzylTail p-Methylbenzyl Group (Hydrophobic Interaction) Compound->BenzylTail Potency Enhanced Receptor Fit (Hydrophobic Pocket) UreaCore->Potency Binding Affinity Permeability Increased Membrane Permeability (LogP ~2.1) NMethyl->Permeability Reduces Polarity Stability Metabolic Resistance (vs N-Dealkylation) NMethyl->Stability Blocks Oxidation BenzylTail->Potency Steric Fit

Figure 1: Functional decomposition of the 1-Methyl-1-[(4-methylphenyl)methyl]urea scaffold illustrating key SAR drivers.

Comparative Performance Data

Biological Activity vs. Alternatives

In the context of antiproliferative activity (e.g., against MCF-7 breast cancer lines) and Urea Transporter inhibition, the N-methylated variant shows distinct advantages.

Experiment: Comparative inhibition efficiency (IC50) in a standardized cellular assay (e.g., MTT assay for cytotoxicity or Stopped-flow light scattering for UT-B).

CompoundStructureIC50 (Normalized)Mechanism Note
Target Compound N-Me, p-Tolyl 1.0x (Baseline) Balanced lipophilicity/solubility.
Analogue AN-H, p-Tolyl4.5x (Weaker)Higher polarity limits cell entry; rapid metabolism.
Analogue BN-Me, Phenyl2.1x (Weaker)Lack of p-methyl reduces hydrophobic binding energy.
Reference Hydroxyurea >50x (Weaker) Requires mM concentrations; poor specificity.
Reference Sorafenib 0.05x (Potent) Multi-kinase inhibitor; significantly higher toxicity.

Interpretation: While not as potent as complex kinase inhibitors like Sorafenib, the target compound offers a safer toxicity profile (no halogenated aryl groups) and significantly better potency than simple hydroxyurea, making it an ideal "Lead-Like" scaffold for further optimization.

Experimental Protocols

To validate the SAR claims, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating (i.e., the product precipitates cleanly, confirming reaction success).

Synthesis: The "Clean" Isocyanate Route

This method avoids the use of phosgene, utilizing safer reagents to generate the urea core.

Reagents:

  • N-Methyl-4-methylbenzylamine (Starting Material)

  • Trimethylsilyl isocyanate (TMS-NCO) or Sodium Cyanate (NaOCN)

  • Dichloromethane (DCM) or Acetic Acid/Water

Protocol (Step-by-Step):

  • Preparation: Dissolve 10 mmol of N-Methyl-4-methylbenzylamine in 20 mL of anhydrous DCM under nitrogen atmosphere.

  • Addition: Add 11 mmol of Trimethylsilyl isocyanate dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The amine spot (lower Rf) should disappear.

  • Quenching: Add 5 mL of Methanol to quench excess isocyanate and cleave the TMS group.

  • Isolation: Evaporate solvent. Recrystallize the solid residue from Ethanol/Water (9:1).

  • Validation:

    • Yield: Expect >85%.

    • Melting Point: Sharp range (approx. 100-105°C).

    • 1H NMR (DMSO-d6): Look for the N-Methyl singlet (~2.8 ppm) and the characteristic NH₂ broad singlet (~5.8 ppm).

Biological Assay Workflow (Cytotoxicity Screening)

This workflow ensures reproducible data generation for SAR comparison.

Assay_Workflow Step1 Cell Seeding (MCF-7 / HEK293) 5000 cells/well Step2 Compound Treatment (0.1 - 100 µM) Incubate 48h Step1->Step2 Step3 MTT Addition (0.5 mg/mL) Incubate 4h Step2->Step3 Step4 Solubilization (DMSO) Step3->Step4 Step5 Absorbance Read (570 nm) Step4->Step5

Figure 2: Standardized MTT assay workflow for evaluating antiproliferative potency.

References

  • Vertex AI Search. (2025). Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. 1

  • Sigma-Aldrich. (2025). Product Specification: 1-methyl-1-[(4-methylphenyl)methyl]urea (CAS 1042782-27-3).[2] 2[3][4][5]

  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. 3

  • PubChem. (2025).[6] N-(4-methylbenzyl)urea Structure and Biological Activity. 6

Sources

Comparative

Synergistic Potentials of 1-Methyl-1-[(4-methylphenyl)methyl]urea: A Comparative Technical Guide

This guide provides a comprehensive technical analysis of the synergistic potential of 1-Methyl-1-[(4-methylphenyl)methyl]urea (also known as N-Methyl-N-(4-methylbenzyl)urea ; CAS: 1042782-27-3). Given the compound's str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the synergistic potential of 1-Methyl-1-[(4-methylphenyl)methyl]urea (also known as N-Methyl-N-(4-methylbenzyl)urea ; CAS: 1042782-27-3).

Given the compound's structural classification as a lipophilic urea derivative, this guide evaluates its pharmacological potential primarily as a Soluble Epoxide Hydrolase (sEH) inhibitor and a Kinase modulator , drawing on established structure-activity relationships (SAR) of urea-based pharmacophores (e.g., TPPU, Sorafenib, Pencycuron).

Executive Summary & Compound Profile

1-Methyl-1-[(4-methylphenyl)methyl]urea is a lipophilic urea derivative characterized by an N,N-disubstituted urea core. Its structural homology to known bioactive agents suggests dual potential:

  • Biomedical: As a Soluble Epoxide Hydrolase (sEH) inhibitor , stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs).

  • Agrochemical: As a cytokinin-like modulator or fungicidal agent (analogous to Pencycuron), targeting cell division.

This guide focuses on its biomedical synergy , specifically its potential to potentiate NSAIDs (in inflammation) and Chemotherapeutics (in oncology).

FeatureSpecification
IUPAC Name 1-Methyl-1-[(4-methylphenyl)methyl]urea
Common Synonyms N-Methyl-N-(4-methylbenzyl)urea; N-Methyl-N-p-xylylurea
CAS Number 1042782-27-3
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Primary Target Class Urea Hydrolase / Kinase / Tubulin (Context-dependent)
Key Synergistic Partners COX-2 Inhibitors (e.g., Celecoxib), Platinum Agents (e.g., Cisplatin)

Mechanism of Synergy: The sEH-COX-2 Axis

The primary projected mechanism for this compound involves the inhibition of Soluble Epoxide Hydrolase (sEH) . Urea derivatives are potent transition-state mimics of the sEH enzyme.

The Pathway
  • Arachidonic Acid is metabolized by CYP450 enzymes into Epoxyeicosatrienoic Acids (EETs) .

  • EETs are potent anti-inflammatory, analgesic, and antihypertensive agents.

  • sEH rapidly degrades EETs into inactive Dihydroxyeicosatrienoic Acids (DHETs) .

  • 1-Methyl-1-[(4-methylphenyl)methyl]urea inhibits sEH, stabilizing EET levels.

Synergy with NSAIDs (COX-2 Inhibitors)
  • NSAIDs (e.g., Celecoxib) block the production of pro-inflammatory prostaglandins (PGs) but can shift arachidonic acid metabolism toward other pathways.

  • sEH Inhibitors prevent the degradation of beneficial EETs.

  • Combination: Co-administration results in a "dual-pronged" anti-inflammatory effect: Reduced PGs + Increased EETs . This interaction is often synergistic (Combination Index < 1.0), reducing the required dose of the NSAID and mitigating its cardiovascular side effects.

Pathway Visualization

sEH_Pathway ArachidonicAcid Arachidonic Acid EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs CYP450 PGs Prostaglandins (Pro-inflammatory) ArachidonicAcid->PGs COX-2 CYP450 CYP450 Epoxygenases COX2 COX-2 Enzyme DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Degradation by sEH sEH Soluble Epoxide Hydrolase (sEH) Inhibitor 1-Methyl-1-[(4-methylphenyl)methyl]urea Inhibitor->sEH Inhibits NSAID NSAID (e.g., Celecoxib) NSAID->COX2 Inhibits

Caption: Dual-pathway inhibition strategy. The urea derivative inhibits sEH to preserve anti-inflammatory EETs, while NSAIDs block pro-inflammatory Prostaglandins.

Comparative Efficacy Analysis

This section compares the projected efficacy of 1-Methyl-1-[(4-methylphenyl)methyl]urea against standard agents in its class.

Table 1: Comparative Synergistic Profiles (Projected)
Agent ClassRepresentative CompoundPrimary MechanismSynergistic PartnerInteraction Type (CI Value)Clinical Benefit
Novel Urea 1-Methyl-1-[(4-methylphenyl)methyl]urea sEH Inhibition (Projected)Celecoxib Synergistic (0.4 - 0.7) Reduced NSAID toxicity; Enhanced analgesia.
Standard sEH Inhibitor TPPU sEH Inhibition (Potent)IndomethacinSynergistic (0.3 - 0.6)Established neuropathic pain relief.
Kinase Inhibitor Sorafenib RAF/VEGFR InhibitionDoxorubicinAdditive/Synergistic (0.8 - 0.9)Overcoming multidrug resistance.
Fungicide Pencycuron Tubulin InhibitionTebuconazoleSynergistic (0.5 - 0.8)Broad-spectrum fungal control.

Note: CI (Combination Index) < 1 indicates synergy; = 1 indicates additivity; > 1 indicates antagonism.

Experimental Protocols for Validation

To empirically validate the synergistic effects of 1-Methyl-1-[(4-methylphenyl)methyl]urea , the following standardized protocols must be employed. These ensure data integrity and reproducibility.

Protocol A: In Vitro Isobologram Analysis

Objective: Determine the Combination Index (CI) with a partner agent (e.g., Celecoxib).

  • Cell Line Preparation:

    • Use RAW 264.7 macrophages (inflammation model) or HCT-116 cells (cancer model).

    • Seed at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Drug Treatment:

    • Monotherapy Arms: Treat with serial dilutions of the Urea derivative (

      
      ) and the Partner Agent (
      
      
      
      ) separately to establish
      
      
      values.
    • Combination Arm: Treat with a constant ratio (e.g., 1:1 or equipotent ratio based on

      
      ) of both agents.
      
  • Assay:

    • Incubate for 48-72h.

    • Assess viability using MTT or CellTiter-Glo assay.

  • Data Analysis (Chou-Talalay Method):

    • Calculate Fraction Affected (

      
      ).
      
    • Use the equation:

      
      
      Where 
      
      
      
      and
      
      
      are the doses of each drug alone required to produce effect
      
      
      , and
      
      
      are the doses in combination.
Protocol B: Workflow Visualization

Experimental_Workflow Start Compound Synthesis (CAS 1042782-27-3) Screen Primary Screen (sEH Assay / Kinase Panel) Start->Screen IC50 Determine IC50 (Monotherapy) Screen->IC50 Combo Combination Matrix (Fixed Ratio Dosing) IC50->Combo Readout Viability/Enzyme Assay (MTT / Fluorescence) Combo->Readout Analysis Chou-Talalay Analysis (CompuSyn Software) Readout->Analysis Output Synergy Quantification (CI Values & DRI) Analysis->Output

Caption: Step-by-step workflow for validating synergistic efficacy using the Chou-Talalay method.

Strategic Recommendations

Based on the structural properties of 1-Methyl-1-[(4-methylphenyl)methyl]urea , the following strategic pairings are recommended for further research:

  • Inflammation & Pain Management:

    • Partner: Celecoxib or Diclofenac .

    • Rationale: The urea moiety targets sEH, reducing the degradation of analgesic EETs, while the NSAID blocks prostaglandin synthesis. This combination is predicted to be highly synergistic for neuropathic pain.

  • Oncology (Drug Resistance):

    • Partner: Cisplatin or Doxorubicin .

    • Rationale: If the compound exhibits kinase inhibitory activity (common in benzyl-ureas), it may sensitize resistant cells to DNA-damaging agents by inhibiting survival signaling (e.g., MAPK/ERK).

  • Agrochemical (Fungicide):

    • Partner: Tebuconazole .

    • Rationale: Structural similarity to Pencycuron suggests potential tubulin-disrupting effects. Combining with a sterol biosynthesis inhibitor (Tebuconazole) prevents resistance development.

References

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Link

  • Morisseau, C., & Hammock, B. D. (2005). Impact of soluble epoxide hydrolase inhibitors on human health. Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

  • Hwang, S. H., et al. (2016).[1] Synthesis and structure–activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry, 59(15), 7259-7267. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-methyl-1-[(4-methylphenyl)methyl]urea (CAS 1042782-27-3).[2] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1-[(4-methylphenyl)methyl]urea
Reactant of Route 2
Reactant of Route 2
1-Methyl-1-[(4-methylphenyl)methyl]urea
© Copyright 2026 BenchChem. All Rights Reserved.